

# Spectroscopic Characterization of 4-lodo-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-lodo-3-methyl-1H-indazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound **4-lodo-3-methyl-1H-indazole**. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive analysis based on the known spectroscopic properties of the closely related parent compound, 3-methyl-1H-indazole. The predicted spectral characteristics for **4-lodo-3-methyl-1H-indazole** are discussed in detail, providing a valuable resource for its identification and characterization.

# **Predicted Spectroscopic Data**

The introduction of an iodine atom at the C4 position of the 3-methyl-1H-indazole core is expected to significantly influence its spectroscopic properties. The following tables summarize the known data for 3-methyl-1H-indazole and the predicted data for **4-lodo-3-methyl-1H-indazole**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct shifts for the aromatic protons due to the electron-withdrawing and anisotropic effects of the iodine atom. The proton at C5 is likely to be the most deshielded, appearing at a higher chemical shift compared to the parent compound.



<sup>13</sup>C NMR: The carbon NMR spectrum will be characterized by a significant upfield shift for the C4 carbon directly attached to the iodine atom (heavy atom effect). The chemical shifts of the other carbon atoms in the aromatic ring will also be affected, albeit to a lesser extent.

Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Solvent
3-methyl-1H-indazole	2.58 (s, 3H, CH <sub>3</sub> ), 7.10 (t, 1H), 7.30 (t, 1H), 7.45 (d, 1H), 7.65 (d, 1H), ~12.5 (br s, 1H, NH)	11.9 (CH <sub>3</sub> ), 108.9, 119.5, 120.4, 123.2, 126.0, 140.4, 141.1	CDCl₃
4-lodo-3-methyl-1H- indazole (Predicted)	~2.6 (s, 3H, CH <sub>3</sub> ), ~7.0-7.8 (m, 3H, Ar- H), ~12.7 (br s, 1H, NH)	~12 (CH <sub>3</sub> ), ~95 (C4), ~110-145 (Ar-C)	CDCl <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **4-lodo-3-methyl-1H-indazole** is expected to exhibit characteristic absorption bands corresponding to the N-H and C-H stretching vibrations, as well as aromatic C=C stretching. The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm<sup>-1</sup>.

Compound	Key IR Absorptions (cm <sup>-1</sup> )	
3-methyl-1H-indazole	~3150 (N-H stretch), ~3050 (Ar C-H stretch), ~2920 (CH <sub>3</sub> stretch), ~1620, 1580, 1470 (Ar C=C stretch)	
4-Iodo-3-methyl-1H-indazole (Predicted)	~3150 (N-H stretch), ~3050 (Ar C-H stretch), ~2920 (CH <sub>3</sub> stretch), ~1610, 1570, 1460 (Ar C=C stretch), ~550 (C-I stretch)	

### **Mass Spectrometry (MS)**

The mass spectrum of **4-lodo-3-methyl-1H-indazole** is expected to show a prominent molecular ion peak  $(M^+)$  at m/z 258. The isotopic pattern of the molecular ion will be



characteristic of a compound containing one iodine atom. Fragmentation may involve the loss of the iodine atom, the methyl group, or other characteristic fragmentations of the indazole ring.

Compound	Molecular Formula	Molecular Weight	Expected m/z of [M]+
3-methyl-1H-indazole	C8H8N2	132.16	132
4-lodo-3-methyl-1H-indazole	C8H7IN2	258.06	258

# **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data.

#### NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- 13C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in the assignment of carbon types.

### **IR Spectroscopy**

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
  potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total



Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.

 Data Acquisition: The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

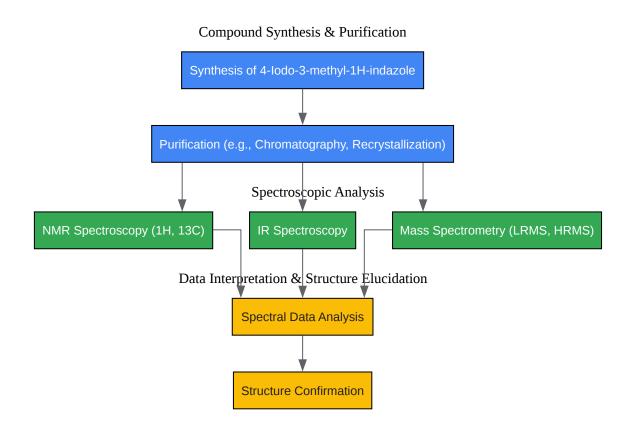
#### **Mass Spectrometry**

- Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a liquid chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source (e.g., electrospray ionization ESI).
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
- Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the
  molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be
  used to determine the exact mass and elemental composition.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a novel chemical compound like **4-lodo-3-methyl-1H-indazole**.





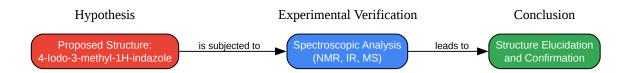
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

# Signaling Pathways and Logical Relationships

As **4-lodo-3-methyl-1H-indazole** is a novel compound, its biological activity and associated signaling pathways are yet to be determined. The logical relationship for its characterization follows a standard scientific methodology.





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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com